molecular formula C4H11NOS B13616979 2-(2-Aminoethoxy)ethane-1-thiol

2-(2-Aminoethoxy)ethane-1-thiol

Cat. No.: B13616979
M. Wt: 121.20 g/mol
InChI Key: MYKZNEYPPAZAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminoethoxy)ethane-1-thiol is a chemical compound with the molecular formula C4H11NOS. It is characterized by the presence of both an amino group and a thiol group, making it a versatile compound in various chemical reactions and applications. This compound is often used in the synthesis of more complex molecules and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethoxy)ethane-1-thiol typically involves the reaction of 2-chloroethanol with thiourea to form 2-(2-hydroxyethyl)ethane-1-thiol, which is then reacted with ammonia to introduce the amino group. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Types of Reactions:

    Oxidation: The thiol group in this compound can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: The compound can be reduced to form the corresponding alcohol. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, and other mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Disulfides.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Aminoethoxy)ethane-1-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form disulfide bonds.

    Industry: The compound is used in the production of polymers and other materials that require specific functional groups for their properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)ethane-1-thiol involves its ability to interact with various molecular targets through its amino and thiol groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing molecular interactions and pathways.

Comparison with Similar Compounds

    2-(2-Aminoethoxy)ethanol: This compound lacks the thiol group but has similar applications in chemical synthesis and research.

    2-(2-Methoxyethoxy)ethanethiol: This compound has a methoxy group instead of an amino group, leading to different reactivity and applications.

    1,2-Bis(2-aminoethoxy)ethane: This compound has two aminoethoxy groups, making it useful in the synthesis of more complex molecules.

Uniqueness: 2-(2-Aminoethoxy)ethane-1-thiol is unique due to the presence of both an amino group and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C4H11NOS

Molecular Weight

121.20 g/mol

IUPAC Name

2-(2-aminoethoxy)ethanethiol

InChI

InChI=1S/C4H11NOS/c5-1-2-6-3-4-7/h7H,1-5H2

InChI Key

MYKZNEYPPAZAKR-UHFFFAOYSA-N

Canonical SMILES

C(COCCS)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.